

Technical Support Center: Identity Confirmation of N-(5-hydroxy-2-nitrophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(5-hydroxy-2-nitrophenyl)acetamide

CAS No.: 67915-26-8

Cat. No.: B2725764

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This guide provides a comprehensive, multi-technique workflow for researchers to unambiguously confirm the identity and assess the purity of **N-(5-hydroxy-2-nitrophenyl)acetamide** (CAS No: 67915-26-8) following its synthesis. We will move from preliminary checks to definitive spectroscopic analysis, explaining the rationale behind each step and providing troubleshooting advice for common issues.

Part 1: Frequently Asked Questions (FAQs) - Your Initial Assessment

This section addresses the first questions you should ask post-synthesis to quickly gauge the success of your reaction before committing to more resource-intensive analyses.

Q1: What are the simplest preliminary checks I can perform on my crude product?

A1: Before diving into spectroscopy, two simple physical characterization techniques can provide valuable initial data:

- **Thin-Layer Chromatography (TLC):** This is your first line of defense. By spotting your crude product alongside your starting materials on a TLC plate and running it in an appropriate solvent system (e.g., ethyl acetate/hexane), you can quickly visualize the outcome. A successful reaction should show a new spot for your product, ideally with the disappearance or significant reduction of starting material spots. The presence of multiple spots indicates impurities.
- **Melting Point Determination:** A pure crystalline solid will have a sharp, well-defined melting point. Compare the melting range of your product to the literature value. A broad or depressed melting range is a strong indicator of impurities. While a specific experimental value for **N-(5-hydroxy-2-nitrophenyl)acetamide** is not widely published, a sharp melting point is a good indicator of purity.

Q2: What does the molecular formula, $C_8H_8N_2O_4$, tell me about the expected structure?

A2: The molecular formula is crucial for calculating the Degree of Unsaturation (DoU), which reveals the total number of rings and/or pi bonds in the molecule. This is a fundamental check that your proposed structure must satisfy.[1]

- Formula: $DoU = C + 1 - (H/2) - (X/2) + (N/2)$
- Calculation for $C_8H_8N_2O_4$: $DoU = 8 + 1 - (8/2) + (2/2) = 6$

The calculated DoU of 6 is consistent with the expected structure: one aromatic ring (4 degrees) and two double bonds (one C=O in the amide and one N=O in the nitro group), totaling 6 degrees of unsaturation. This confirms the basic structural framework is plausible.

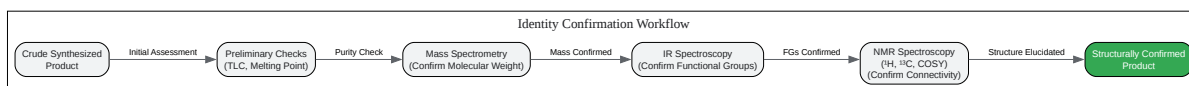
Q3: Which spectroscopic techniques are considered essential for absolute confirmation?

A3: For unambiguous structural confirmation of an organic compound, a combination of three core techniques is standard practice in the industry.[2]

- **Mass Spectrometry (MS):** To confirm the molecular weight.
- **Infrared (IR) Spectroscopy:** To identify the key functional groups present.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To determine the precise connectivity of the atoms and establish the carbon-hydrogen framework.

The logical workflow is to first confirm that you have a compound of the correct mass (MS), then that it contains the correct functional pieces (IR), and finally, that those pieces are assembled in the correct order (NMR).



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Caption: Logical workflow for post-synthesis confirmation.

Part 2: In-Depth Analytical Confirmation & Troubleshooting

This section provides detailed guides for the essential spectroscopic techniques.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Q: How does MS confirm the identity of my compound?

A: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For identity confirmation, we are primarily interested in the molecular ion peak, which corresponds to the mass of the intact molecule. This provides a direct check against the calculated molecular weight from the chemical formula.

Q: What is the expected result for **N-(5-hydroxy-2-nitrophenyl)acetamide**?

A: The molecular formula is $\text{C}_8\text{H}_8\text{N}_2\text{O}_4$. The expected results are summarized below.

Parameter	Expected Value	Source
Molecular Weight (Monoisotopic)	196.0484 Da	PubChem[3]
Molecular Weight (Average)	196.16 g/mol	PubChem[3]
Expected [M+H] ⁺ (ESI+)	~197.0557 m/z	Calculated
Expected [M-H] ⁻ (ESI-)	~195.0411 m/z	Calculated

Experimental Protocol: Sample Preparation for MS

- **Solvent Selection:** Dissolve a small amount of your sample (approx. 0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.
- **Dilution:** The solution should be dilute to avoid saturating the detector.
- **Analysis:** Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Run in both positive (ESI+) and negative (ESI-) ion modes to maximize the chance of observing a clear molecular ion.

Troubleshooting: The molecular ion peak is absent!

- **Cause:** The molecular ion may be unstable and fragment easily. In ESI, the molecule might not ionize well under the chosen conditions.
- **Solution:** Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode, which are often more stable. Also, check for common adducts like [M+Na]⁺ (~219.04 m/z) or [M+K]⁺ (~235.01 m/z).

B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Q: How does IR spectroscopy help confirm the structure?

A: IR spectroscopy detects the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for quickly verifying their presence or absence.[4] For your compound, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) bonds.

Q: What are the expected IR absorptions for **N-(5-hydroxy-2-nitrophenyl)acetamide**?

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance	Rationale
O-H Stretch (Phenol)	3200 - 3600	Broad	Hydrogen bonding broadens the signal.
N-H Stretch (Amide)	3100 - 3500	Medium, sharp	Secondary amide N-H stretch.
C=O Stretch (Amide)	1640 - 1680	Strong, sharp	Carbonyl stretch is a very strong absorber.
N-O Asymmetric Stretch	1500 - 1560	Strong	Characteristic for aromatic nitro groups. [4][5]
N-O Symmetric Stretch	1345 - 1385	Strong	The second key peak for nitro groups.[4][5]
C-N Stretch	1200 - 1400	Medium	Amide and aromatic amine contributions.

Experimental Protocol: Sample Preparation for IR (FTIR-ATR)

- **Clean:** Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
- **Background:** Run a background scan with nothing on the crystal.
- **Sample:** Place a small amount of your solid product directly onto the ATR crystal.
- **Analyze:** Apply pressure using the anvil and collect the spectrum.

Troubleshooting: My spectrum is complex and peaks overlap.

- Cause: The "fingerprint region" ($<1500\text{ cm}^{-1}$) is inherently complex. Broad peaks like the O-H stretch can obscure other signals.
- Solution: Focus on the most characteristic, strong, and unambiguous peaks above 1500 cm^{-1} . The C=O stretch and the two N-O stretches are the most diagnostic for this molecule. Compare the spectrum of your product to that of your starting materials to see which peaks are new.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Q: Why is NMR the ultimate confirmation tool?

A: NMR spectroscopy provides the most detailed structural information. ^1H NMR tells you about the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR does the same for carbon atoms.[2] By analyzing chemical shifts, integration (for ^1H), and coupling patterns, you can piece together the exact atomic arrangement.

Key Structural Features for NMR

H-3

H-4

H-6

NH

OH

CH₃

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Caption: **N-(5-hydroxy-2-nitrophenyl)acetamide** with key protons highlighted.

Q: What are the expected ^1H and ^{13}C NMR signals?

A: The expected chemical shifts are highly dependent on the solvent used. DMSO- d_6 is a common choice for this type of molecule due to its polarity.[6][7] The data below is a prediction based on typical values for similar structures.

Table: Predicted ^1H NMR Data (in DMSO- d_6 , 400 MHz)

Proton(s)	Predicted Shift (ppm)	Multiplicity	Integration	Rationale
Phenolic OH	~10.0 - 11.0	Singlet (broad)	1H	Acidic proton, often broad due to exchange.
Amide NH	~9.5 - 10.5	Singlet	1H	Amide proton, deshielded by carbonyl.
Aromatic H-3	~8.0 - 8.2	Doublet (d)	1H	Ortho to NO ₂ group, highly deshielded.
Aromatic H-6	~7.5 - 7.7	Doublet of doublets (dd)	1H	Ortho to OH, meta to NO ₂ .
Aromatic H-4	~7.0 - 7.2	Doublet (d)	1H	Ortho to NHAc, meta to OH.
Acetyl CH ₃	~2.1 - 2.3	Singlet	3H	Methyl group protons adjacent to carbonyl.

Table: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon(s)	Predicted Shift (ppm)	Rationale
Amide C=O	~168 - 170	Carbonyl carbon.
Aromatic C-5 (C-OH)	~155 - 160	Carbon attached to electron-donating OH.
Aromatic C-2 (C-NO ₂)	~138 - 142	Carbon attached to electron-withdrawing NO ₂ .
Aromatic C-1 (C-NH)	~130 - 135	Carbon attached to the amide group.
Aromatic C-6	~120 - 125	Aromatic CH.
Aromatic C-4	~115 - 120	Aromatic CH.
Aromatic C-3	~110 - 115	Aromatic CH.
Acetyl CH ₃	~23 - 25	Methyl carbon.

Experimental Protocol: Sample Preparation for NMR

- Sample Preparation: Weigh approximately 5-10 mg of your purified product into a clean, dry NMR tube.
- Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is from a fresh bottle to minimize water contamination.[8]
- Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.
- Analysis: Acquire ¹H, ¹³C, and ideally a 2D correlation spectrum like COSY to confirm which protons are coupled to each other.

Troubleshooting: My aromatic region is difficult to interpret.

- Cause: The signals for the three aromatic protons may be close together or have complex splitting.

- Solution: Run a 2D COSY (Correlation Spectroscopy) experiment. This will show cross-peaks between protons that are spin-spin coupled (typically those on adjacent carbons). You should see a correlation between H-3 and H-4, and between H-4 and H-6, confirming their connectivity and validating your assignment.

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